molecular formula C19H17BrN4O2S B5497060 10-Bromo-6-[(E)-2-(2-furyl)-1-ethenyl]-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine

10-Bromo-6-[(E)-2-(2-furyl)-1-ethenyl]-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine

Cat. No.: B5497060
M. Wt: 445.3 g/mol
InChI Key: DAARFNWXKXOVTH-SOFGYWHQSA-N
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Description

10-Bromo-6-[(E)-2-(2-furyl)-1-ethenyl]-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine is a complex organic compound with a molecular formula of C17H15BrN4O2S This compound is characterized by its unique structure, which includes a bromine atom, a furan ring, and a triazino-benzoxazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Bromo-6-[(E)-2-(2-furyl)-1-ethenyl]-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine involves multiple steps, starting with the preparation of the core triazino-benzoxazepine structure. This is typically achieved through a series of cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

10-Bromo-6-[(E)-2-(2-furyl)-1-ethenyl]-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce a variety of new substituents.

Scientific Research Applications

10-Bromo-6-[(E)-2-(2-furyl)-1-ethenyl]-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 10-Bromo-6-[(E)-2-(2-furyl)-1-ethenyl]-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 10-Bromo-6-[(E)-2-(2-furyl)-1-ethenyl]-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine apart from similar compounds is its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

IUPAC Name

10-bromo-6-[(E)-2-(furan-2-yl)ethenyl]-3-propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O2S/c1-2-10-27-19-22-18-17(23-24-19)14-11-12(20)5-7-15(14)21-16(26-18)8-6-13-4-3-9-25-13/h3-9,11,16,21H,2,10H2,1H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAARFNWXKXOVTH-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C=CC4=CC=CO4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)/C=C/C4=CC=CO4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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